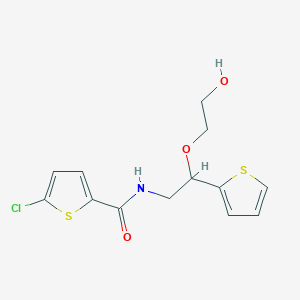
6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one, referred to as 6-CBP-2-CP-5-TFM, is a synthetic compound belonging to the class of heterocyclic compounds. It is an important research tool in the fields of biochemistry and physiology, as it has shown potential for various applications in the scientific research of drug design, drug discovery, and drug development.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has demonstrated the importance of heterocyclic compounds like pyridazine analogs in medicinal chemistry. A study focused on synthesizing and structurally analyzing a compound similar to the one , using techniques like spectroscopy and X-ray diffraction. This work highlights the significance of such compounds in the pharmaceutical field (Sallam et al., 2021).
Applications in Drug Discovery
Another study explored the use of trifluoropyridazin-3(2H)-one, a related compound, as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. This method, involving sequential nucleophilic aromatic substitution, has potential applications in drug discovery, demonstrating the versatility of pyridazinone compounds in creating polyfunctional systems (Pattison et al., 2009).
Antimicrobial Screening
Research into 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones, compounds related to the one , explored their synthesis and reactions. Although these compounds showed limited antimicrobial activities, the study contributes to the understanding of the chemical behavior of pyridazinone derivatives, which can be important in pharmaceutical research (Alonazy et al., 2009).
Molecular Docking and Screening
A recent study conducted molecular docking and in vitro screening of novel pyridine derivatives, including pyridazinones. This research is crucial in understanding how such compounds interact with biological targets, thus informing their potential therapeutic applications (Flefel et al., 2018).
Corrosion Inhibition
Pyridazinone derivatives have been studied for their potential as corrosion inhibitors. A study focused on the inhibitory effect of such derivatives on the corrosion of mild steel in acidic conditions. The insights from this research could have implications in industrial applications where corrosion resistance is critical (Mashuga et al., 2017).
Crystal Studies and Antibacterial Properties
The synthesis and crystal study of fluorinated pyridazinone derivatives, as well as their preliminary antibacterial properties, were explored in another study. Understanding the crystal structure of such compounds can inform their stability and reactivity, which is crucial in developing new pharmaceuticals (Sowmya et al., 2013).
Theoretical Investigations
Density functional theory (DFT) calculations have been used to study the inhibitory action of pyridazine derivatives on copper corrosion. This theoretical approach helps in predicting the chemical behavior and interaction of these compounds, which can be vital in material science and corrosion engineering (Zarrouk et al., 2012).
Propriétés
IUPAC Name |
6-(3-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N2O2/c19-11-5-3-4-10(8-11)17(27)16-12(18(21,22)23)9-15(26)25(24-16)14-7-2-1-6-13(14)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLQHBJXWDXHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

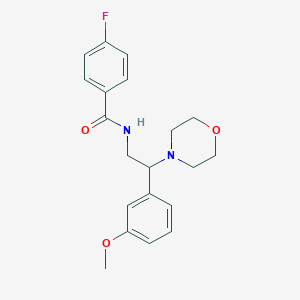
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)


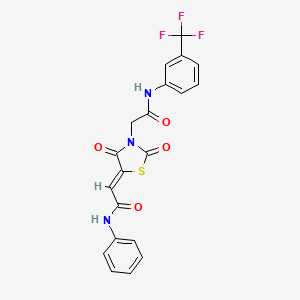
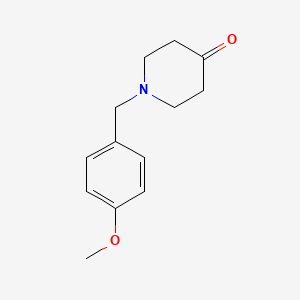
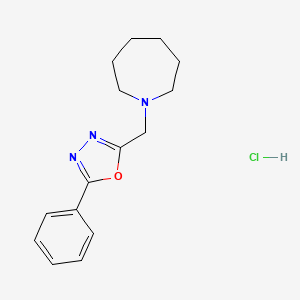

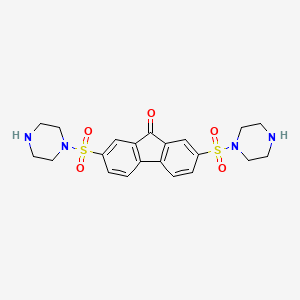
![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)
![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)
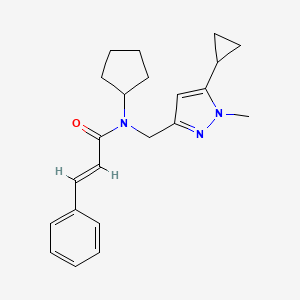
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)
